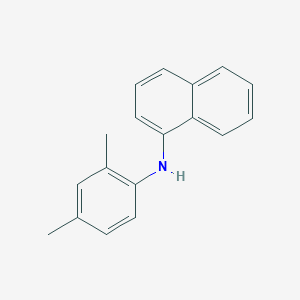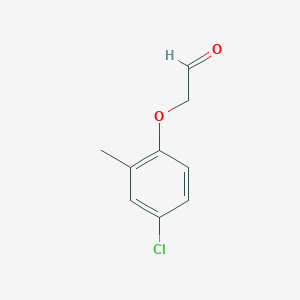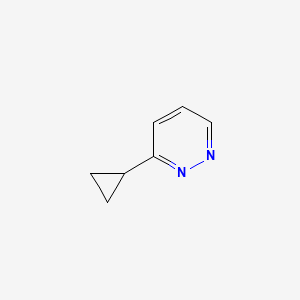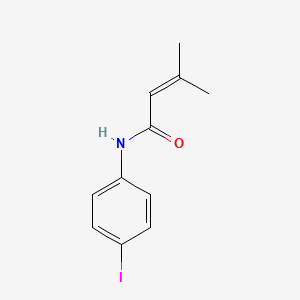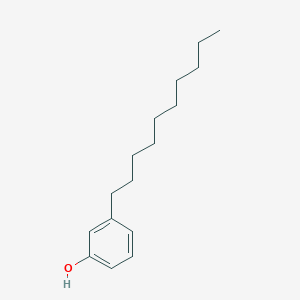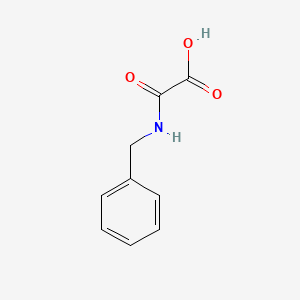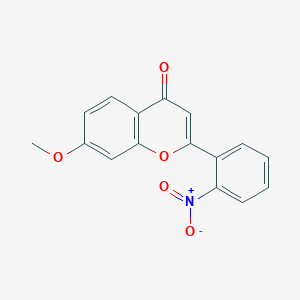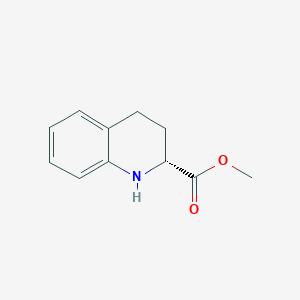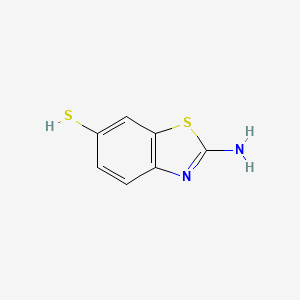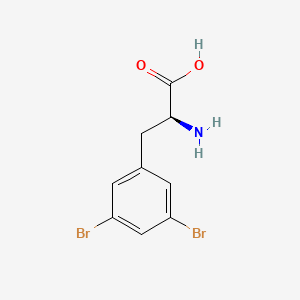
3,5-Dibromo-l-phenylalanine
Descripción general
Descripción
3,5-Dibromo-l-phenylalanine (DBPA) is an amino acid derivative that has gained attention in recent years due to its potential applications in scientific research. DBPA is a halogenated analog of phenylalanine, an essential amino acid that is commonly found in proteins. The presence of halogens in DBPA makes it a unique and valuable compound for use in chemical and biological studies.
Aplicaciones Científicas De Investigación
Biosynthesis and Metabolic Engineering
- Biosynthesis of L-Phenylalanine: L-Phenylalanine (L-Phe), a precursor to 3,5-Dibromo-l-phenylalanine, is an essential amino acid used in food and medicinal applications. Research on enhancing L-Phe production in Escherichia coli has shown that increasing certain enzyme concentrations in the shikimate pathway can significantly improve L-Phe yield (Ding et al., 2016).
Neuroprotection and Medicinal Applications
- Neuroprotective Properties: 3,5-Dibromo-l-phenylalanine derivatives have shown potential as neuroprotective agents. For example, studies have found that DBrT, a derivative, can reduce brain infarct volume and neurological deficits in rat models of brain ischemia without altering heart rate or blood pressure, indicating its potential in treating neurodegenerative conditions (Kagiyama et al., 2004).
Molecular Structure and Enzymatic Functions
- Structure and Function of Phenylalanine Ammonia Lyase (PAL): PAL is a key enzyme in phenylpropanoid metabolism and has significant clinical, industrial, and biotechnological applications. PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid and has been extensively applied in heterologous hosts for phenylpropanoid production. The enzyme's mechanism and potential applications have been extensively reviewed (MacDonald & D'Cunha, 2007; Kong, 2015).
Phenylalanine Detection and Analysis
- Electrochemical Sensors for Phenylalanine: Phenylalanine detection is crucial for diagnosing phenylketonuria. Electrochemical sensors and biosensors have been developed for sensitive and selective detection of phenylalanine, with various materials being explored to enhance sensitivity and selectivity (Dinu & Apetrei, 2020).
Synthesis and Chemical Transformations
- Synthesis of Phenylalanine Derivatives: Efficient methodologies have been developed for the synthesis of L-3,4,5-trioxygenated phenylalanine derivatives from L-tyrosine, demonstrating the synthetic potential of dibromo phenylalanine in pharmaceutical applications (Shengfeng Zhou et al., 2020).
Genetic Engineering for Enhanced Production
- Metabolic Engineering in E. coli: Genetic engineering of Escherichia coli strains has been explored to enhance L-phenylalanine production, focusing on increasing precursor supply and modulating transcription factors to boost biosynthesis, showcasing the potential of engineered microorganisms in amino acid production (Yongfei Liu et al., 2018).
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3,5-dibromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHBRWDIELMBHR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





